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Compound of Interest

Compound Name: Diethyl succinate-2,2,3,3-d4

Cat. No.: B1601677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Diethyl succinate-2,2,3,3-d4. Due to the limited availability of published spectra for this

specific deuterated compound, this guide presents predicted data based on the known

spectroscopic characteristics of its non-deuterated analog, Diethyl succinate, and the

established principles of isotopic labeling in spectroscopy. This document is intended to serve

as a valuable resource for the identification and characterization of Diethyl succinate-2,2,3,3-
d4 in various research and development applications.

Predicted Spectroscopic Data
The introduction of deuterium at the 2 and 3 positions of the succinate backbone significantly

alters the spectroscopic signature of the molecule, particularly in ¹H NMR and IR spectroscopy.

The following tables summarize the predicted and known spectroscopic data for Diethyl
succinate-2,2,3,3-d4 and its non-deuterated counterpart for comparative analysis.

Table 1: Predicted ¹H NMR Data
The most notable feature in the ¹H NMR spectrum of Diethyl succinate-2,2,3,3-d4 is the

absence of the signal corresponding to the succinyl protons.
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

Diethyl

succinate-

2,2,3,3-d4

~1.21 Triplet 6H -O-CH₂-CH₃

~4.10 Quartet 4H -O-CH₂-CH₃

Diethyl

succinate[1][2]
1.21 Triplet 6H -O-CH₂-CH₃

2.56 Singlet 4H
-CO-CH₂-CH₂-

CO-

4.10 Quartet 4H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show minimal changes in chemical shifts. The signals for

the deuterated carbons may exhibit broadening or splitting due to carbon-deuterium coupling

and a decrease in intensity.

Compound Chemical Shift (δ) ppm Assignment

Diethyl succinate-2,2,3,3-d4 ~14.0 -O-CH₂-CH₃

~29.0 -CO-CD₂-CD₂-CO-

~60.3 -O-CH₂-CH₃

~172.2 -C=O

Diethyl succinate[1][3] 14.0 -O-CH₂-CH₃

29.0 -CO-CH₂-CH₂-CO-

60.3 -O-CH₂-CH₃

172.2 -C=O

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://ursula.chem.yale.edu/~chem220/chem220js/STUDYAIDS/nmr/hnl19_sln.html
https://m.chemicalbook.com/SpectrumEN_123-25-1_1HNMR.htm
https://ursula.chem.yale.edu/~chem220/chem220js/STUDYAIDS/nmr/hnl19_sln.html
https://www.chemicalbook.com/SpectrumEN_123-25-1_13cnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by the appearance of C-D stretching bands at lower

wavenumbers compared to C-H stretching bands.

Compound Vibrational Mode
Expected Wavenumber

(cm⁻¹)

Diethyl succinate-2,2,3,3-d4 C-H stretch (sp³) 2850-3000

C-D stretch ~2100-2200

C=O stretch ~1735

C-O stretch 1000-1300

Diethyl succinate C-H stretch (sp³) 2850-3000

C=O stretch ~1735

C-O stretch 1000-1300

Table 4: Predicted Mass Spectrometry Data
The mass spectrum will show a molecular ion peak shifted by +4 m/z units. The fragmentation

pattern will also be altered, with fragments containing the deuterated core showing

corresponding mass shifts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Ion Predicted m/z Notes

Diethyl succinate-

2,2,3,3-d4
[M]⁺ 178 Molecular Ion

[M - OCH₂CH₃]⁺ 133 Loss of ethoxy group

[M - COOCH₂CH₃]⁺ 105
Loss of carbethoxy

group

Diethyl succinate[4] [M]⁺ 174 Molecular Ion

[M - OCH₂CH₃]⁺ 129 Loss of ethoxy group

[M - COOCH₂CH₃]⁺ 101
Loss of carbethoxy

group

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples like Diethyl succinate-2,2,3,3-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of Diethyl succinate-2,2,3,3-d4 into a clean,

dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of Diethyl succinate-2,2,3,3-d4 onto the surface of a polished salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.[5]

[6]

Data Acquisition:

Place the salt plates in the sample holder of the IR spectrometer.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

A background spectrum of the clean, empty salt plates should be taken and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile liquid like Diethyl succinate-2,2,3,3-d4, direct infusion via a syringe pump

or introduction through a gas chromatograph (GC-MS) are suitable methods.

For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared.

Ionization:

Electron Ionization (EI) is a common method for small, relatively non-polar molecules and

will provide characteristic fragmentation patterns.

Data Acquisition:
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The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a suitable m/z

range to detect the molecular ion and fragment ions.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like Diethyl succinate-2,2,3,3-d4.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hnl19_sln.html [ursula.chem.yale.edu]

2. Diethyl succinate(123-25-1) 1H NMR [m.chemicalbook.com]

3. Diethyl succinate(123-25-1) 13C NMR spectrum [chemicalbook.com]

4. Diethyl succinate(123-25-1) MS [m.chemicalbook.com]

5. 2D IR spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. |
Semantic Scholar [semanticscholar.org]

6. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl Succinate-2,2,3,3-d4:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601677#spectroscopic-data-for-diethyl-succinate-2-
2-3-3-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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